molecular formula Ba3(PO4)2<br>Ba3O8P2 B077797 Barium bis(dihydrogenorthophosphate) CAS No. 13466-20-1

Barium bis(dihydrogenorthophosphate)

Numéro de catalogue B077797
Numéro CAS: 13466-20-1
Poids moléculaire: 331.301482
Clé InChI: IOPOLWHQYJSKCT-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Barium bis(dihydrogenorthophosphate) and related compounds often involves the reaction of barium sources with phosphate ions under controlled conditions. For instance, Barium bis(hydrogenphosphoramidate) monohydrate can be synthesized by mixing potassium hydrogenphosphoramidate with barium chloride solutions at specific pH values, leading to compounds that are stable at room temperature and undergo various transformations upon heating (Sato & Watanabe, 1985).

Molecular Structure Analysis

The molecular structure of Barium bis(dihydrogenorthophosphate) and similar barium phosphate compounds is characterized by the coordination of barium ions with phosphate groups. Structures can vary significantly, with layered arrangements or complex coordination geometries involving polyhedra, octahedra, and tetrahedra configurations, as seen in compounds like Barium dicobalt(II) bis(phosphate) (Bircsak & Harrison, 1998).

Chemical Reactions and Properties

Barium phosphate compounds exhibit interesting chemical behavior, including thermal decomposition and phase transitions. For example, Barium bis(hydrogenphosphoramidate) undergoes decomposition by water to produce orthophosphate, which then condenses to form polyphosphates and finally barium metaphosphate above 500 °C (Sato & Watanabe, 1985).

Physical Properties Analysis

The physical properties of Barium bis(dihydrogenorthophosphate) are closely linked to its structure, with significant implications for its stability, solubility, and thermal behavior. The crystal structure, determined through X-ray crystallography, often reveals intricate arrangements that influence the compound's physical characteristics (Kuratieva et al., 2005).

Chemical Properties Analysis

Barium bis(dihydrogenorthophosphate) demonstrates a range of chemical properties, including reactivity with various chemical agents and behavior under different conditions. Its thermal decomposition, interaction with water, and phase transitions are of particular interest, providing insights into the compound's stability and potential applications (Sato & Watanabe, 1985).

Applications De Recherche Scientifique

  • Biomedical Applications of Bismuth-Based Nanoparticles

    • Application: Bismuth-based nanoparticles have been used for various purposes such as combined cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .
    • Method: The fabrication of these nanoparticles involves processes that give them unique structural, physicochemical, and compositional features .
    • Results: These nanoparticles have shown desirable performance in their respective applications due to their high X-ray attenuation coefficient, near-infrared absorbance, excellent light-to-heat conversion efficiency, and long circulation half-life .
  • Health Impacts of Barium Exposure

    • Application: This study reviews the health impacts of barium exposure from natural and anthropogenic sources .
    • Method: The study involves a systematic literature review from 1875 to 2014 .
    • Results: The potential health effects of barium exposure are largely based on animal studies, while epidemiological data for humans, specifically for chronic low-level exposures, are sparse .
  • Biomedical Applications of Bismuth-Based Nanoparticles and Composites

    • Application: Bismuth-based nanoparticles and composites have been used for various purposes such as drug delivery, cancer therapy, bioimaging, the development of theranostic nanoparticles, antibacterial uses, regenerative medicine (particularly bone engineering), and the fabrication of biosensors .
    • Method: The fabrication of these nanoparticles involves processes that give them unique structural, physicochemical, and compositional features .
    • Results: These nanoparticles have shown desirable performance in their respective applications due to their high X-ray attenuation coefficient, near-infrared (NIR) absorbance, excellent light-to-heat conversion efficiency, and a long circulation half-life .
  • Toxicity to Microorganisms

    • Application: This study reviews the toxicity of barium bis(dihydrogen orthophosphate) on the respiration of activated sludge .
    • Method: The study involves a systematic literature review and experimental study .
    • Results: No inhibition of the respiration rate was observed .
  • Bismuth-Based Nanoparticles and Composites in Biomedicine

    • Application: Bismuth-based nanoparticles and composites have been used for various purposes such as drug delivery, cancer therapy, bioimaging, the development of theranostic nanoparticles, antibacterial uses, regenerative medicine (particularly bone engineering), and the fabrication of biosensors .
    • Method: The fabrication of these nanoparticles involves processes that give them unique structural, physicochemical, and compositional features .
    • Results: These nanoparticles have shown desirable performance in their respective applications due to their high X-ray attenuation coefficient, near-infrared (NIR) absorbance, excellent light-to-heat conversion efficiency, and a long circulation half-life .
  • Toxicity to Microorganisms

    • Application: This study reviews the toxicity of barium bis(dihydrogen orthophosphate) on the respiration of activated sludge .
    • Method: The study involves a systematic literature review and experimental study .
    • Results: No inhibition of the respiration rate was observed .

Orientations Futures

While specific future directions for Barium bis(dihydrogenorthophosphate) are not available, there is a growing interest in the biomedical applications of bismuth-based nanoparticles, which could potentially extend to barium-based compounds .

Propriétés

IUPAC Name

barium(2+);dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPOLWHQYJSKCT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)[O-].OP(=O)(O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BaH4O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872574
Record name Barium bis(dihydrogenorthophosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barium bis(dihydrogenorthophosphate)

CAS RN

13466-20-1
Record name Phosphoric acid, barium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barium bis(dihydrogenorthophosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium bis(dihydrogenorthophosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.